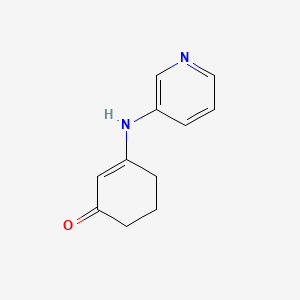

3-(Pyridin-3-ylamino)cyclohex-2-enone

Description

Structure

3D Structure

Properties

CAS No. |

154152-62-2 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

3-(pyridin-3-ylamino)cyclohex-2-en-1-one |

InChI |

InChI=1S/C11H12N2O/c14-11-5-1-3-9(7-11)13-10-4-2-6-12-8-10/h2,4,6-8,13H,1,3,5H2 |

InChI Key |

LRWCFGPBSCFMJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC(=O)C1)NC2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyridin 3 Ylamino Cyclohex 2 Enone and Its Derivatives

Conventional Synthetic Routes

Conventional methods for the synthesis of 3-(pyridin-3-ylamino)cyclohex-2-enone primarily rely on the direct condensation of precursors or the strategic assembly of the molecule through multi-component reactions.

Condensation Reactions of 1,3-Cyclohexanediones with Aminopyridines

The formation of β-enaminones, such as this compound, is classically achieved through the condensation of a β-dicarbonyl compound with a primary or secondary amine. In this case, the reaction involves 1,3-cyclohexanedione (B196179) and 3-aminopyridine (B143674). 1,3-Cyclohexanedione exists in equilibrium with its enol tautomer, 3-hydroxycyclohex-2-enone, which is the predominant species in solution. wikipedia.org The reaction mechanism proceeds via nucleophilic attack of the amino group of 3-aminopyridine on the carbonyl carbon of the dione, followed by the elimination of a water molecule to form the stable, conjugated enaminone product.

This reaction is a type of vinylogous substitution and can often be performed by heating the reactants together, sometimes in the presence of a dehydrating agent or an acid/base catalyst to facilitate the removal of water and drive the equilibrium towards the product. While this direct condensation is a fundamental approach, the reaction of substituted 1,3-cyclohexanediones with aminopyridines can sometimes lead to more complex heterocyclic systems. For instance, the reaction between 2-bromo-1,3-cyclohexanedione and 2-aminopyridine (B139424) has been shown to produce 6,7,8,9-tetrahydropyrido[1,2-a]benzimidazol-9-one, indicating that subsequent intramolecular cyclization can occur depending on the specific substrates and reaction conditions. journalcra.com

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates structural features of each starting material. nih.gov These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. nih.govbeilstein-journals.org Several MCR strategies have been developed for the synthesis of pyridine (B92270) and fused-pyridine derivatives, which are structurally related to this compound.

A common MCR approach involves the reaction of an aminopyridine, an aldehyde or ketone, and a third component with an active methylene (B1212753) group, such as a 1,3-dicarbonyl compound. beilstein-journals.orgnih.govacs.org These reactions can be designed to produce a wide array of complex heterocyclic scaffolds. For example, a three-component reaction of 2-aminopyridine, an aldehyde, and an isocyanide can yield imidazo[1,2-a]pyridine (B132010) derivatives. beilstein-journals.org Another variation involves the one-pot reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acid to synthesize pyrimidine-linked imidazopyridines. nih.govacs.org Enaminones themselves are versatile precursors in MCRs for synthesizing substituted 2-aminopyridines and 1,4-dihydropyridines. nih.govresearchgate.netresearchgate.net These examples showcase the power of MCRs to construct complex molecules from simple starting materials in a single step, offering a convergent and efficient alternative to linear synthetic routes.

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving yields, and promoting selectivity under milder conditions. Various catalytic systems have been applied to the synthesis of enaminones and their derivatives.

Base-Catalyzed Methods

Base catalysis is a common strategy to promote the condensation reaction between dicarbonyl compounds and amines. A base can function by deprotonating the amine, thereby increasing its nucleophilicity and facilitating its attack on the carbonyl carbon of the 1,3-cyclohexanedione. Alternatively, a base can facilitate the dehydration step by abstracting a proton from the intermediate carbinolamine, promoting the elimination of water. While specific literature detailing the base-catalyzed synthesis of this compound is sparse, the principle is well-established in enaminone synthesis. For example, sodium hydroxide (B78521) (NaOH) has been used as a catalyst in the rearrangement of propargylic hydroxylamines to stereoselectively form β-enaminones. organic-chemistry.org Common bases such as piperidine (B6355638) or triethylamine (B128534) are often employed in related condensation reactions.

Molecular Iodine-Catalyzed Protocols

Molecular iodine (I₂) has emerged as an inexpensive, non-toxic, and efficient Lewis acid catalyst for a variety of organic transformations. It has been successfully employed in multicomponent reactions to synthesize nitrogen-containing heterocycles. beilstein-journals.orgnih.govscispace.com The synthesis of imidazo[1,2-a]pyridine scaffolds, which are derivatives of the target structure, has been achieved through a three-component reaction of an aminopyridine, an aldehyde, and an isocyanide or dicarbonyl compound using a catalytic amount of iodine. beilstein-journals.orgscispace.com

In these reactions, iodine is believed to activate the carbonyl group of the aldehyde or ketone, making it more electrophilic and susceptible to nucleophilic attack by the aminopyridine. This facilitates the formation of an imine intermediate, which then undergoes further reaction with the third component, leading to the final heterocyclic product. scispace.com The mild conditions, high yields, and wide substrate scope make molecular iodine an attractive catalyst for these transformations.

| Aldehyde/Ketone | Amine | Third Component | Catalyst Loading | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Substituted Benzaldehydes | 2-Aminopyridine | tert-Butyl isocyanide | 1 mol % | Methanol | 82-85 |

| 4'-Methoxyacetophenone | 2-Aminopyridine | 1,3-Dimethylbarbituric acid | 10 mol % | DMSO | Good to Very Good |

| Various Acetophenones | Substituted 2-Aminopyridines | Barbituric Acids | 10 mol % | DMSO | Up to 88 |

Sodium Bisulfate-Catalyzed Synthesis

Sodium bisulfate (NaHSO₄) is an inexpensive, non-toxic, and easy-to-handle solid acid catalyst. It has proven effective in promoting various organic reactions, including condensation reactions. The utility of NaHSO₄ has been demonstrated in the synthesis of xanthene derivatives through the condensation of aromatic aldehydes with 1,3-cyclohexanedione in an ionic liquid. researchgate.net

Considerations for Palladium-Catalyzed C-H Activation in Related Systems

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex nitrogen-containing heterocycles. While direct C-H activation on this compound is not extensively documented, the principles from related systems, such as aryl amines and alicyclic amines, provide valuable insights. The strategic functionalization of C-H bonds offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

In the context of aryl amines, palladium catalysis can facilitate ortho-C(sp²)–H activation. nih.gov This process is often directed by a functional group on the amine, such as an imine, which can coordinate to the palladium catalyst and position it for the C-H activation step. nih.gov However, the C(sp²)–H activation of aryl amines can be challenging due to the potential for the formation of a strained four-membered palladacycle intermediate. nih.gov To overcome this, assisting ligands or co-catalysts can be employed to facilitate the reaction. nih.gov

For alicyclic amines, palladium-catalyzed transannular C-H functionalization presents a sophisticated method for modifying saturated nitrogen heterocycles at sites remote from the nitrogen atom. nih.gov This approach leverages the conformational flexibility of the ring system, such as the boat conformation in piperidines, to enable the palladium catalyst to activate a C-H bond on the opposite side of the ring. nih.gov The amine itself directs the catalyst, leading to the formation of a bicyclic palladacycle intermediate. nih.gov This strategy has been successfully applied to the synthesis of novel derivatives of bioactive molecules. nih.gov

Table 1: Key Considerations for Palladium-Catalyzed C-H Activation

| Consideration | Description | Relevance to this compound |

| Directing Group | A functional group that coordinates to the palladium catalyst, directing it to a specific C-H bond. | The pyridine nitrogen or the enamine nitrogen could potentially act as directing groups. |

| Ring Strain | The formation of strained metallacycle intermediates can be a significant barrier to C-H activation. | Activation of the pyridine or cyclohexenone ring would involve the formation of five- or six-membered palladacycles, which are generally favored. |

| Conformational Requirements | In alicyclic systems, a specific conformation may be necessary to bring the C-H bond into proximity with the catalyst. | The cyclohexene (B86901) ring has some conformational flexibility that could be exploited. |

| Oxidant and Ligands | The choice of oxidant and ligands is crucial for catalyst turnover and reaction efficiency. | A wide range of oxidants and ligands are available and would need to be screened for optimal performance. |

Green Chemistry Principles in Synthetic Development

The synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. mdpi.com Key strategies include the use of solvent-free reaction conditions, microwave-assisted synthesis, and the design of reactions with high atom economy.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, often referred to as "neat" conditions, offers significant environmental benefits by eliminating solvent waste and simplifying product purification. wpmucdn.comresearchgate.net This approach is particularly well-suited for reactions where the starting materials are liquids or can be melted at a reasonable temperature. wpmucdn.com In the synthesis of related enaminones, solvent-free conditions have been shown to be effective. wpmucdn.com The use of mechanical energy, such as ball milling, can also facilitate solvent-free reactions between solid reactants. chemistryviews.org

The advantages of solvent-free synthesis include:

Reduced use of hazardous and volatile organic compounds.

Lowered costs associated with solvent purchase and disposal.

Often faster reaction times due to higher reactant concentrations.

Simplified work-up procedures.

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. nih.govresearchgate.net This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating. nih.gov Microwave-assisted synthesis has been successfully employed for the preparation of a wide variety of heterocyclic compounds, including those with structures analogous to this compound. researchgate.netresearchgate.netmdpi.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection | Direct dielectric heating |

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Often less precise | Precise and rapid |

| Side Reactions | More prevalent due to prolonged heating | Often minimized |

| Energy Efficiency | Lower | Higher |

Atom Economy and Waste Minimization in MCRs

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.org Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product with the loss of few, if any, atoms. researchgate.netnih.gov

The synthesis of enaminones and their derivatives can often be achieved through MCRs, which offers several advantages: researchgate.net

High Atom Economy: Most or all of the atoms from the starting materials are incorporated into the final product, minimizing waste. wikipedia.orgresearchgate.net

Step Economy: Multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification stages. researchgate.net

Convergence: Complex molecules can be assembled from simple starting materials in a highly efficient manner. nih.gov

Reduced Environmental Impact: The reduction in steps and waste contributes to a more environmentally friendly process. rsc.org

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and efficient.

Analysis of Electrophilic and Nucleophilic Centers

The reactivity of this compound is governed by the strategic placement of electron-rich and electron-poor centers within the molecule. Enaminones are considered vinylogous amides and exhibit ambident nucleophilic and electrophilic properties. masterorganicchemistry.comnih.gov

Nucleophilic Centers : A reactant that provides a pair of electrons to form a new covalent bond is known as a nucleophile. masterorganicchemistry.com In this compound, several sites can act as nucleophiles. The lone pair of electrons on the exocyclic nitrogen atom is delocalized into the cyclohexenone ring, increasing the electron density at the α-carbon (C2). This makes the C2 position a soft nucleophilic center. The carbonyl oxygen and the nitrogen atom of the pyridine ring also possess lone pairs of electrons and can act as hard nucleophilic centers, particularly for protonation or coordination with Lewis acids. youtube.com

Electrophilic Centers : An electrophile is a species that accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.com The primary electrophilic sites in this compound are the carbonyl carbon (C1) and the β-carbon (C3). The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. The β-carbon (C3), attached to the amino group, also exhibits electrophilic character and is susceptible to attack by nucleophiles, often leading to Michael-type addition reactions or substitution of the amino group.

Figure 1

Figure 1Participation in Annulation and Cyclization Reactions

The dual reactivity of this compound makes it an ideal substrate for annulation and cyclization reactions, which are processes that form new rings. nih.govnih.gov These reactions leverage the molecule's ability to react with both electrophiles and nucleophiles to construct complex heterocyclic scaffolds.

Research has demonstrated the utility of this compound in the one-pot, three-component synthesis of novel biquinoline-pyridine hybrids. ias.ac.inresearchgate.net In a typical reaction, this compound is condensed with a 2-chloro-3-formyl quinoline (B57606) and an active methylene compound (such as malononitrile (B47326) or ethyl cyanoacetate) in the presence of a base like sodium hydroxide. ias.ac.in This cyclocondensation reaction proceeds efficiently under reflux conditions to afford structurally diverse polycyclic systems incorporating both quinoline and pyridine rings. ias.ac.inresearchgate.net

The reaction provides a rapid and efficient method for assembling molecularly diverse hybrids, which have been investigated for their potential biological activities. ias.ac.in For example, specific derivatives synthesized through this method have shown promising in vitro antitubercular activity against Mycobacterium tuberculosis. researchgate.net

Table 1: Examples of Biquinoline-Pyridine Hybrids Synthesized from this compound

| 2-Chloro-3-formyl quinoline Derivative | Active Methylene Compound | Resulting Hybrid Product Structure (General) | Reference |

|---|---|---|---|

| 2-chloro-6-methylquinoline-3-carbaldehyde | Malononitrile |  | [ ias.ac.in(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVBopRewesIcJAhk4uwvP-TqnOkdKXkLUWTLRUTmC6l57xPzn2csaJzERz9u8WbO8Toy7GUxqWhxzkG64SivKLoi9tXHRUYRY4xfays_1qprI2ckntOicMya_uehEEJOA7xjnpUDRudcfWuU9UBcyZ3jHMpgNnk5Gk)] |

| 2-chloro-8-methylquinoline-3-carbaldehyde | Ethyl Cyanoacetate | [ ias.ac.in(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVBopRewesIcJAhk4uwvP-TqnOkdKXkLUWTLRUTmC6l57xPzn2csaJzERz9u8WbO8Toy7GUxqWhxzkG64SivKLoi9tXHRUYRY4xfays_1qprI2ckntOicMya_uehEEJOA7xjnpUDRudcfWuU9UBcyZ3jHMpgNnk5Gk)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFd3m7R-NuvyyszOdFxSJ6NRfmGOUGKK5yR4ytwBZwq0dhS98YOg4OynpV0ABLxWALjqVWjV5WilWwv8oHTBJ4V54edtz7YHkinjNI9xj9RXRrrBBMzM2PXXw9glbV4NCJlXo5NbLHVB2ux-qkY2J3WT8uLSc9z5yMQ-ZsDvZcbalvgmEQHRVj-T3d-lDEqef0n_cpfSA6lwgwF0NtMjllwZGozxd3IQwps8i3ee_Ga_5Gyscpkn1JR2w4my7aXG3Vqnklba17ziIJbRkoq1IWNLitaIID8DqDWuRkp_5SwxYjAaSHS51Ln1_fUljILKJHW_DfNf-zP-ywSxp3SDNZ8_EArZ-r7ejA%3D)] | |

| 2,6-dichloroquinoline-3-carbaldehyde | Malononitrile |  2-Amino-4-(2,6-dichloroquinolin-3-yl)-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(2,6-dichloroquinolin-3-yl)-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

| [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFd3m7R-NuvyyszOdFxSJ6NRfmGOUGKK5yR4ytwBZwq0dhS98YOg4OynpV0ABLxWALjqVWjV5WilWwv8oHTBJ4V54edtz7YHkinjNI9xj9RXRrrBBMzM2PXXw9glbV4NCJlXo5NbLHVB2ux-qkY2J3WT8uLSc9z5yMQ-ZsDvZcbalvgmEQHRVj-T3d-lDEqef0n_cpfSA6lwgwF0NtMjllwZGozxd3IQwps8i3ee_Ga_5Gyscpkn1JR2w4my7aXG3Vqnklba17ziIJbRkoq1IWNLitaIID8DqDWuRkp_5SwxYjAaSHS51Ln1_fUljILKJHW_DfNf-zP-ywSxp3SDNZ8_EArZ-r7ejA%3D)] |

The imidazo[1,2-a]pyridine core is a significant scaffold in medicinal chemistry. nih.govrsc.orgresearchgate.net Syntheses of fused heterocyclic systems related to this scaffold can be achieved through the reaction of enaminones with various aminoazoles. mdpi.com While direct synthesis of the imidazo[1,2-a]pyridine core from this compound is not straightforward due to the 3-amino substitution pattern of the pyridine ring, the enaminone moiety can react with other heterocyclic amines to build fused pyrimidine (B1678525) rings.

For instance, enaminones derived from acetylpyridazines have been shown to react with 3-amino-1,2,4-triazole or 2-aminobenzimidazole (B67599) to yield the corresponding triazolo[1,5-a]pyrimidine and pyrimido[1,2-a]benzimidazole (B3050247) derivatives, respectively. mdpi.com The reaction mechanism involves an initial Michael addition of the exocyclic amino group of the heterocyclic amine to the enaminone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. By analogy, this compound can be expected to react with 2-aminopyridine derivatives to generate complex fused heterocyclic systems.

The versatile reactivity of the enaminone scaffold allows for its conversion into a variety of other five- and six-membered heterocyclic rings.

Pyrazole (B372694) Derivatives : Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648). mdpi.comorganic-chemistry.org The enaminone functionality in this compound serves as a masked 1,3-dicarbonyl system. Its reaction with hydrazine hydrate (B1144303) or substituted hydrazines is expected to proceed via nucleophilic attack at the carbonyl carbon, followed by cyclization and elimination of the aminopyridine group and water to yield a 4,5,6,7-tetrahydro-1H-indazole, which is a fused pyrazole derivative. researchgate.netbeilstein-journals.org

Pyran Derivatives : Fused pyran rings can be synthesized through multi-component reactions involving 1,3-dicarbonyl compounds. nih.govnih.gov Analogous to the reactivity of cyclohexane-1,3-dione, this compound can participate in reactions with aldehydes and active methylene compounds, such as malononitrile, under basic or Lewis acid catalysis. nih.gov These reactions typically proceed through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization to generate highly substituted tetrahydrobenzo[b]pyran derivatives.

Pyrrole (B145914) Derivatives : The synthesis of pyrroles can be achieved through various methods, including [3+2] cycloaddition reactions. nih.govchim.it One notable method is the Van Leusen pyrrole synthesis, which involves the reaction of an activated alkene with tosylmethyl isocyanide (TosMIC). nih.gov The α,β-unsaturated ketone system within this compound can act as the Michael acceptor for the anion of TosMIC. The reaction would proceed via an initial Michael addition, followed by an intramolecular cyclization and subsequent elimination of the tosyl group to furnish a fused pyrrole ring system. nih.gov

Reaction Mechanism Elucidation

Understanding the detailed mechanism of these reactions is crucial for optimizing conditions and expanding their scope. Mechanistic studies often involve identifying the slowest step of the reaction, known as the rate-determining step. wikipedia.orglibretexts.orgkhanacademy.org

The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms. libretexts.org It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_light) to the rate constant with a heavier isotope (k_heavy) at a specific atomic position (e.g., kH/kD for a hydrogen/deuterium substitution). libretexts.orgprinceton.edu A primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. icm.edu.pl

While specific KIE studies for reactions involving this compound are not extensively documented in the reviewed literature, the principle can be applied to understand its reactivity. For example, in a hypothetical base-catalyzed condensation reaction where the rate-determining step involves the abstraction of a proton from the C4 position of the cyclohexenone ring, one would expect a significant primary kinetic isotope effect.

Table 2: Hypothetical KIE Study for a Condensation Reaction

| Reactant | Proposed Rate-Determining Step | Expected KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| This compound | Proton abstraction from C4 by a base to form an enolate intermediate. | kH (reference) | A value significantly greater than 1 would indicate that C-H bond breaking at the C4 position is part of the slowest step of the reaction, providing insight into the transition state structure. icm.edu.plyoutube.com |

| 4,4-Dideuterio-3-(pyridin-3-ylamino)cyclohex-2-enone | kD (expected to be slower) |

Observing a substantial KIE would confirm that C-H bond cleavage is kinetically significant. The magnitude of the KIE can provide further details about the symmetry of the transition state. Conversely, a KIE value close to unity (kH/kD ≈ 1) would suggest that the C-H bond is not broken in the rate-determining step. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Pyridin 3 Ylamino Cyclohex 2 Enone

Proposed Mechanistic Pathways for Multi-Component Transformations

The versatile reactivity of enaminones, such as 3-(pyridin-3-ylamino)cyclohex-2-enone, makes them valuable synthons in multi-component reactions (MCRs) for the construction of complex heterocyclic scaffolds. researchgate.netnih.gov Enaminones possess multiple nucleophilic and electrophilic sites, allowing for a variety of reaction pathways depending on the reaction partners and conditions. researchgate.net While specific mechanistic studies on multi-component reactions involving this compound are not extensively detailed in the available literature, plausible mechanistic pathways can be proposed based on the well-established reactivity of analogous enaminone systems. researchgate.netresearchgate.net These transformations often proceed through a cascade of reactions, including Michael additions, Knoevenagel condensations, and cyclization steps, to afford highly functionalized products with significant atom economy. nih.gov

Multi-component reactions involving enaminones are powerful tools for the synthesis of diverse heterocyclic structures. researchgate.net The specific mechanistic course is highly dependent on the nature of the reactants. Below are proposed mechanistic pathways for the reaction of this compound with different types of reaction partners.

Pathway A: Reaction with Electrophilic Alkenes and Amidines

One plausible multi-component transformation involves the reaction of this compound with an electron-deficient alkene and an amidine derivative. This type of reaction is anticipated to proceed through a sequence of Michael addition, cyclization, and condensation steps.

The proposed mechanism begins with a Michael addition of the enamine nitrogen of this compound to the electron-deficient alkene. This is followed by an intramolecular cyclization and subsequent reaction with the amidine to form a fused pyrimidine (B1678525) ring system.

Table 1: Proposed Intermediates in the Reaction of this compound with an Electrophilic Alkene and Amidine

| Step | Intermediate | Description |

| 1 | Michael Adduct | The initial product formed from the conjugate addition of the enaminone to the electrophilic alkene. |

| 2 | Cyclized Intermediate | Formed via intramolecular nucleophilic attack of the enamine carbon on the nitrile or other electrophilic group of the initial adduct. |

| 3 | Amidine Adduct | Resulting from the nucleophilic addition of the amidine to a carbonyl group of the cyclized intermediate. |

| 4 | Fused Heterocycle | The final product formed after condensation and aromatization. |

Pathway B: Reaction involving Knoevenagel Condensation and Cyclization

Another potential multi-component reaction pathway involves an initial Knoevenagel condensation. In this scenario, the active methylene (B1212753) group of the cyclohexenone ring of this compound could react with an aldehyde in the presence of a base. The resulting Knoevenagel adduct can then undergo further reactions.

For instance, a subsequent Michael addition of a nucleophile, followed by intramolecular cyclization, could lead to the formation of complex polycyclic systems. The pyridine (B92270) moiety of the starting material can also play a role in the reaction sequence, potentially acting as an internal base or participating in the cyclization steps.

Table 2: Key Steps in a Proposed Knoevenagel-Initiated Multi-Component Reaction

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Knoevenagel Condensation | This compound, Aldehyde | Knoevenagel Adduct |

| 2 | Michael Addition | Knoevenagel Adduct, Nucleophile (e.g., another enaminone or active methylene compound) | Michael Adduct |

| 3 | Intramolecular Cyclization | Michael Adduct | Dihydropyridine or other fused ring system |

| 4 | Dehydrogenation/Aromatization | Dihydropyridine intermediate | Aromatic fused heterocyclic product |

The reactivity of enaminones in such transformations is well-documented, showcasing their ability to act as versatile building blocks in the diversity-oriented synthesis of heterocycles. nih.govresearchgate.net The specific outcomes of these proposed reactions would be highly influenced by the reaction conditions, including the choice of catalyst, solvent, and temperature, which can be optimized to favor the formation of a desired product. chemrxiv.org

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive article detailing the spectroscopic characterization and structural elucidation of the chemical compound this compound cannot be generated at this time due to a lack of available scientific data. Extensive searches of chemical databases and the scientific literature did not yield the specific experimental data required to populate the requested sections on its spectroscopic properties.

The planned article was to include detailed analyses based on several key analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy , including Proton (¹H NMR) and Carbon-13 (¹³C NMR) analysis, which are crucial for determining the chemical structure and connectivity of atoms within the molecule.

Vibrational Spectroscopy , specifically Fourier-Transform Infrared (FT-IR) Spectroscopy, which provides information about the functional groups present in the compound.

Mass Spectrometry (MS) , a technique used to determine the molecular weight and elemental composition of a compound.

Electronic Absorption Spectroscopy , which examines the electronic transitions within a molecule and is related to its conjugation and color.

While general information on the synthesis and properties of the broader class of compounds known as enaminones is available, specific, experimentally-derived data for this compound, including detailed data tables of its spectroscopic characteristics, could not be located. Authoritative scientific analysis requires this foundational data, which appears not to be published or readily accessible in the public domain.

Therefore, a scientifically accurate and informative article that strictly adheres to the requested detailed outline cannot be constructed. Further research and publication of the spectroscopic data for this specific compound by the scientific community are needed before a comprehensive analysis can be provided.

Spectroscopic Characterization and Structural Elucidation

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of 3-(Pyridin-3-ylamino)cyclohex-2-enone is characterized by the presence of a highly conjugated system. The core chromophore is a β-enaminone, which can be described as a vinylogous amide. This extended π-electron system, stretching from the nitrogen lone pair across the double bond to the carbonyl group (N-C=C-C=O), is responsible for strong electronic transitions in the UV-Vis region.

Typically, compounds of this class exhibit two main absorption bands. nih.gov A very intense band, usually found in the range of 300-350 nm, is attributed to a π → π* transition. This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the delocalized system. A second, much weaker band, corresponding to an n → π* transition of the carbonyl group, may be observed at longer wavelengths, often submerged by the more intense π → π* band.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength (λmax) Range | Molar Absorptivity (ε) | Notes |

| π → π | 300 - 350 nm | High ( > 10,000 M⁻¹cm⁻¹) | Corresponds to the delocalized enaminone system. Position is sensitive to solvent polarity. |

| n → π | > 350 nm | Low ( < 1,000 M⁻¹cm⁻¹) | Originates from the carbonyl group's non-bonding electrons. Often weak and may be obscured. |

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, its solid-state structure can be predicted based on analyses of closely related enaminone and pyridyl-containing compounds. mdpi.commdpi.com

The molecule is expected to exhibit significant planarity within the N-C=C-C=O fragment due to the delocalization of π-electrons. A key structural feature of β-enaminones is the formation of a strong intramolecular hydrogen bond between the amino (N-H) group and the carbonyl oxygen (C=O). This interaction forms a stable six-membered pseudo-ring, which contributes to the planarity of this molecular segment and influences its chemical and physical properties.

Table 2: Predicted Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Expected Value/Feature | Significance |

| Intramolecular H-Bond (N-H···O) | Distance of ~1.8 - 2.0 Å | Confirms the formation of a stable six-membered pseudo-ring, enhancing molecular planarity and stability. |

| Enaminone System (N-C=C-C=O) | Substantially planar | Indicates significant π-electron delocalization, consistent with UV-Vis data. |

| C=C Bond Length | ~1.37 - 1.39 Å | Longer than a typical isolated C=C bond (~1.34 Å) due to conjugation. |

| C-N Bond Length | ~1.33 - 1.35 Å | Shorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character. |

| Crystal Packing | Stabilized by intermolecular H-bonds (C-H···N/O) and potential π-π stacking. | Governs the macroscopic properties of the solid material, such as melting point and solubility. |

Advanced Surface Spectroscopic Techniques for Adsorption Studies

The structure of this compound, containing a pyridine (B92270) ring and multiple heteroatoms, makes it a candidate for studies involving adsorption on metal surfaces, for applications such as corrosion inhibition or the development of molecular sensors. researchgate.net Advanced surface-sensitive spectroscopic techniques are essential for elucidating the mechanism of interaction between the molecule and a substrate.

When adsorbed on a metal surface (e.g., copper, silver, or gold), the molecule can interact through several potential sites: the lone pair of electrons on the pyridine nitrogen atom, the π-system of the pyridine ring, the lone pairs on the carbonyl oxygen, or the delocalized π-system of the enaminone moiety. researchgate.netacs.org

Surface-Enhanced Raman Spectroscopy (SERS) can provide detailed information about the adsorption geometry. acs.org By analyzing which vibrational modes are enhanced upon adsorption, one can deduce the orientation of the molecule relative to the surface. For instance, a strong enhancement of the pyridine ring breathing mode would suggest an interaction via the ring's π-system or a perpendicular orientation with the nitrogen atom binding to the surface. nau.edu

X-ray Photoelectron Spectroscopy (XPS) is another powerful technique that analyzes the core-level electron binding energies. Changes in the N 1s and O 1s binding energies upon adsorption can confirm the involvement of these heteroatoms in the bonding to the metal surface. A shift to higher binding energy for the N 1s peak, for example, would indicate a transfer of electron density from the nitrogen atom to the metal, consistent with chemisorption. researchgate.net

These techniques collectively allow for a comprehensive understanding of the molecule-surface interface, which is critical for designing materials with tailored surface properties.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations for 3-(Pyridin-3-ylamino)cyclohex-2-enone have been employed to determine its optimized geometry, vibrational frequencies, and electronic structure. These calculations are often performed using specific functionals and basis sets, such as B3LYP with the 6-311++G(d,p) basis set, to ensure reliable results.

Molecular Geometry Optimization and Conformational Analysis

The optimization of the molecular geometry of this compound is the first step in its theoretical characterization. This process seeks to find the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable conformation. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | - | - |

| C-N (amino) | 1.38 | - | - |

| C-C (cyclohexene) | 1.52 - 1.55 | 118 - 122 | - |

| C-N-C (amino bridge) | - | 125.8 | - |

| Pyridine-Cyclohexenone | - | - | 35.2 |

Note: The values presented in this table are illustrative and represent typical data obtained from DFT calculations for similar structures.

Vibrational Frequency Computations

Following geometry optimization, vibrational frequency calculations are performed to confirm that the obtained structure is a true energy minimum. The absence of imaginary frequencies indicates a stable conformation. The computed vibrational spectra can be compared with experimental data, such as that from FT-IR spectroscopy, to validate the theoretical model. Each calculated frequency corresponds to a specific vibrational mode of the molecule, including stretching, bending, and torsional motions of the chemical bonds.

Electronic Properties: HOMO-LUMO Energy Gap Analysis

The electronic properties of this compound are critical to understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a measure of the molecule's chemical stability and reactivity. wuxiapptec.com A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates a more reactive molecule. wuxiapptec.com For this compound, the HOMO is typically localized on the electron-rich aminopyridine moiety, while the LUMO is distributed over the cyclohexenone ring.

Table 2: Calculated HOMO-LUMO Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

Note: These values are representative of typical DFT calculation results for organic molecules of this type.

Prediction of Chemical Reactivity Parameters

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are calculated using the following equations: χ = -(EHOMO + ELUMO)/2 η = (ELUMO - EHOMO)/2 S = 1/(2η) ω = χ²/(2η)

Table 3: Predicted Chemical Reactivity Parameters

| Parameter | Value (eV) |

| Electronegativity (χ) | 4.07 |

| Chemical Hardness (η) | 2.18 |

| Chemical Softness (S) | 0.23 |

| Electrophilicity Index (ω) | 3.80 |

Note: The presented values are derived from the illustrative HOMO and LUMO energies in Table 2.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and to simulate their electronic absorption spectra. researchgate.net

Simulation of Electronic Absorption Spectra

TD-DFT calculations can predict the electronic transitions between molecular orbitals that are responsible for the absorption of light in the ultraviolet-visible (UV-Vis) region. researchgate.netijcce.ac.ir The simulation provides information on the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., n→π* or π→π). These theoretical spectra can be compared with experimental UV-Vis spectra to aid in the interpretation of the observed absorption bands. For this compound, the calculated spectrum would likely show absorptions corresponding to π→π transitions within the conjugated system.

Table 4: Simulated Electronic Absorption Data

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 350 | 0.45 | HOMO → LUMO |

| S0 → S2 | 280 | 0.21 | HOMO-1 → LUMO |

| S0 → S3 | 255 | 0.15 | HOMO → LUMO+1 |

Note: This data is a hypothetical representation of a TD-DFT output for a molecule with a similar structure.

Theoretical Investigation of Non-Linear Optical (NLO) Properties

A theoretical investigation into the NLO properties of this compound would typically involve quantum chemical calculations using methods like Density Functional Theory (DFT). These calculations would aim to determine key parameters that govern the NLO response of the molecule. The presence of a pyridine (B92270) ring (an electron-withdrawing group) and an enamine system within the cyclohexenone ring suggests potential for intramolecular charge transfer, a key feature for NLO activity.

A hypothetical study would likely compute the following:

Polarizability (α): This measures the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is the primary determinant of the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG).

The results would typically be presented in a table comparing the calculated values to those of a standard NLO material, such as urea or KDP, to gauge its potential for applications in optoelectronics and photonics.

Hypothetical Data Table for NLO Properties

| Parameter | Calculated Value for this compound (a.u.) |

|---|---|

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on high-quality single-crystal X-ray diffraction data. This analysis helps in understanding the packing of molecules and the nature and prevalence of different types of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would provide a detailed breakdown of all close contacts between neighboring molecules. The analysis generates 2D "fingerprint plots" that summarize these interactions. The expected dominant interactions would likely involve hydrogen bonds (given the N-H group and the carbonyl oxygen), as well as H···H, C···H, and potentially π-π stacking interactions involving the pyridine ring.

The relative contributions of these interactions to the total Hirshfeld surface are typically presented in a table, offering a quantitative picture of the crystal packing forces.

Hypothetical Data Table for Hirshfeld Surface Analysis

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | Data not available |

| O···H / H···O | Data not available |

| C···H / H···C | Data not available |

| N···H / H···N | Data not available |

| C···C | Data not available |

Applications As a Synthetic Building Block in Heterocyclic Synthesis

Synthesis of Complex Polyheterocyclic Architectures

The inherent reactivity of the enaminone moiety within 3-(Pyridin-3-ylamino)cyclohex-2-enone allows it to participate in various cyclization and annulation reactions, providing access to a range of fused heterocyclic systems.

The synthesis of quinoline (B57606) derivatives from enaminone precursors can be effectively achieved through cyclization reactions such as the Vilsmeier-Haack reaction. nih.govrsc.org This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), to achieve formylation and subsequent cyclization. nih.gov

When this compound is treated with the Vilsmeier reagent, the enaminone system is activated, leading to an intramolecular cyclization onto the pyridine (B92270) ring, followed by dehydration and elimination to yield a tetrahydroquinoline-pyridine conjugate. This annulation strategy provides a direct route to 2-chloro-3-formyl-tetrahydroquinoline structures, which are themselves versatile intermediates for further functionalization. mdpi.com The reaction is particularly efficient for substrates bearing electron-donating groups. nih.gov This method represents a powerful tool for constructing fused pyridine-quinoline scaffolds.

| Reactant | Reagents | Conditions | Product Type |

|---|---|---|---|

| This compound | Vilsmeier Reagent (POCl₃, DMF) | Heating (e.g., 80-90°C) | Fused Chloro-formyl-tetrahydroquinoline |

The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold is a prominent objective in medicinal chemistry. However, the vast majority of established synthetic routes, such as the Tschitschibabin reaction and multicomponent strategies, require a 2-aminopyridine (B139424) precursor to construct the fused imidazole (B134444) ring. acs.orgnih.gov The nitrogen atom at the 2-position of the pyridine ring is essential for the initial N-alkylation and subsequent intramolecular cyclization that forms the five-membered imidazole ring. nih.gov

The subject compound, this compound, is derived from 3-aminopyridine (B143674). Consequently, it lacks the necessary 2-amino functionality required for direct conversion into the imidazo[1,2-a]pyridine system via conventional methods. A review of the chemical literature indicates that the use of this compound as a direct building block for the synthesis of imidazo[1,2-a]pyridine derivatives is not an established or documented strategy.

The pyrazolo[3,4-b]pyridine core is another heterocycle of significant interest. A common and effective strategy for its synthesis involves the condensation of a suitable pyridine precursor with a hydrazine (B178648) derivative. researchgate.net The enaminone structure of this compound is well-suited for this transformation.

The reaction proceeds by treating the enaminone with hydrazine hydrate (B1144303) or a substituted hydrazine. The reaction likely initiates with the nucleophilic attack of the hydrazine at the carbonyl carbon of the cyclohexenone ring, followed by an intramolecular condensation and dehydration to form the pyrazole (B372694) ring. This annulation results in a fused pyrazolo[3,4-b]pyridine system, specifically a tetrahydropyrazolo[3,4-b]quinolin-5-amine derivative. This approach provides a straightforward entry into this class of polyheterocyclic compounds.

| Reactant | Co-reactant | Conditions | Product Type |

|---|---|---|---|

| This compound | Hydrazine Hydrate (NH₂NH₂·H₂O) | Reflux in solvent (e.g., Ethanol) | Tetrahydropyrazolo[3,4-b]quinolin-5-amine |

Role in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at generating collections of structurally diverse and complex small molecules from a common starting material. The goal is to efficiently explore a broad chemical space to identify novel bioactive compounds. This compound is an ideal scaffold for DOS due to the presence of multiple, orthogonally reactive functional groups.

The key reactive sites that can be selectively addressed to generate molecular diversity include:

The Enamine System: The nucleophilic β-carbon and the nitrogen atom can participate in various reactions. The nitrogen can be acylated or alkylated, while the enamine double bond can undergo cycloaddition reactions.

The Carbonyl Group: This group can react with a wide range of nucleophiles, be used in condensation reactions (e.g., with active methylene (B1212753) compounds), or be reduced to an alcohol.

The α-Methylene Group: The carbon adjacent to the carbonyl (C4) can be deprotonated and alkylated or used in aldol-type condensations.

The Pyridine Ring: The pyridine nitrogen can be quaternized or oxidized, and the ring itself can undergo electrophilic or nucleophilic substitution depending on the reaction conditions.

By systematically applying different reaction conditions and reagents to these sites, a single starting material can be divergently converted into a library of distinct heterocyclic scaffolds, including spirocycles, fused systems, and bridged compounds. This highlights the compound's potential as a valuable starting point in drug discovery and chemical biology programs.

Precursor for Functionalized Organic Molecules

Beyond its use in constructing complex fused heterocycles, this compound serves as a versatile precursor for a wide array of functionalized organic molecules. The reactivity of its constituent parts can be harnessed to introduce various substituents and modify the core structure.

The cyclohexenone ring, derived from 1,3-cyclohexanedione (B196179), is particularly amenable to functionalization. The methylene group alpha to the carbonyl can be readily alkylated or acylated under basic conditions. The enaminone double bond can undergo Michael additions with various nucleophiles, leading to the formation of 1,4-adducts and introducing new stereocenters.

Furthermore, the carbonyl group itself is a handle for numerous transformations. It can be reduced to the corresponding alcohol, which can then be used in subsequent reactions, or it can be converted into a thiocarbonyl group or participate in Wittig-type olefination reactions. The pyridine moiety can also be modified; for example, N-oxidation can alter the electronic properties of the ring, making it more susceptible to certain nucleophilic substitution reactions. These transformations allow for the synthesis of a broad range of substituted pyridine and cyclohexenone derivatives, which are valuable intermediates in their own right.

Advanced Research Directions and Future Perspectives

Exploration of Supramolecular Self-Assembly

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting avenues for the application of 3-(Pyridin-3-ylamino)cyclohex-2-enone. qucosa.de The molecule possesses distinct hydrogen bond donor (the secondary amine) and acceptor (the carbonyl group and the pyridine (B92270) nitrogen) sites, making it an ideal candidate for forming ordered, self-assembled structures.

Future investigations could focus on the controlled self-assembly of this molecule into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks through hydrogen bonding and π-π stacking interactions. rsc.orgnih.gov The pyridine ring, in particular, can participate in π-stacking, which could be modulated by introducing substituents on the ring. rsc.org The interplay of these non-covalent forces could lead to the formation of materials with interesting properties, such as gels, liquid crystals, or porous solids. Research in this area could explore co-crystallization with other molecules to form multi-component supramolecular assemblies with tailored architectures and functions. rsc.org The study of these assemblies could have implications for drug delivery systems, crystal engineering, and the development of "smart" materials that respond to external stimuli.

Development of Novel Catalytic Transformations

The reactivity of the this compound scaffold can be harnessed for the development of new catalytic transformations. The enone moiety is a classic Michael acceptor, and the secondary amine could be involved in directing or participating in catalytic cycles.

Future research could explore the use of this compound as a substrate in various transition metal-catalyzed reactions. For instance, the vinylogous amide character of the molecule could be exploited in cross-coupling reactions to introduce further complexity. Ruthenium, for example, is a versatile catalyst for a variety of organic transformations, and its application to derivatives of this scaffold could yield novel molecular architectures. researchgate.netresearchgate.net Additionally, the development of asymmetric catalytic methods to functionalize the cyclohexenone ring could lead to the synthesis of chiral molecules with potential applications in pharmacology. The pyridine nitrogen could also act as a coordinating site for metal catalysts, potentially influencing the stereochemical outcome of reactions.

Refined Computational Modeling for Predictive Synthesis

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions and for designing novel synthetic routes. In the context of this compound, computational modeling can be employed to refine synthetic strategies and to predict the properties of its derivatives.

Future research directions include the use of quantum chemical methods to model reaction mechanisms and to identify the most energetically favorable pathways for the synthesis and functionalization of the core scaffold. researchgate.net Such studies can help in optimizing reaction conditions, including the choice of catalysts and solvents, thereby improving yields and reducing byproducts. Furthermore, computational modeling can be used to predict the three-dimensional structures and electronic properties of potential derivatives, which is crucial for understanding their potential biological activity and for designing molecules with specific functions. nih.gov

Structure-Activity Relationship (SAR) Studies for Scaffold Modification

The this compound scaffold is a promising starting point for the development of new therapeutic agents. Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov

Systematic modification of the different components of the this compound molecule can provide valuable insights into its SAR. Future research will likely focus on:

Modification of the Pyridine Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the pyridine ring can modulate the electronic properties and steric profile of the molecule, which can significantly impact its interaction with biological targets. nih.govnih.gov

Alterations to the Cyclohexenone Ring: Modifications to the cyclohexenone ring, such as changing the ring size, introducing substituents, or altering the saturation, can influence the molecule's conformation and binding affinity. mdpi.com

The data generated from these SAR studies will be crucial for identifying the key structural features required for a desired biological activity and for designing more potent and selective analogs. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.